

2-Propylcyclohexanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Propylcyclohexanone**

Cat. No.: **B1346617**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties of **2-propylcyclohexanone**. The information is curated for researchers, scientists, and professionals in drug development who require detailed data, experimental protocols, and a clear understanding of the molecule's characteristics. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Core Chemical Properties

2-Propylcyclohexanone, a substituted cyclic ketone, possesses a range of chemical and physical properties that are crucial for its application in synthesis and material science. A summary of these properties is provided below.

Property	Value	Source
Molecular Formula	C9H16O	[1] [2]
Molecular Weight	140.22 g/mol	[1] [2]
CAS Number	94-65-5	[1] [2]
Boiling Point	198 °C	[1]
Density	0.91 g/cm³	[1]
Flash Point	69.2 °C	[1]
Refractive Index	1.444	[1]
LogP	2.54580	[1]
Vapor Pressure	0.4 ± 0.3 mmHg at 25°C (Predicted)	[1]

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of **2-propylcyclohexanone**. The following sections detail the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of **2-propylcyclohexanone** in CDCl₃ (400 MHz) shows characteristic signals for the protons on the cyclohexane ring and the propyl substituent.[\[1\]](#)

¹³C NMR: The carbon NMR spectrum in CDCl₃ provides signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon and the carbons of the cyclohexane ring and propyl group.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **2-propylcyclohexanone** exhibits a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically around 1715 cm^{-1} .^[3]

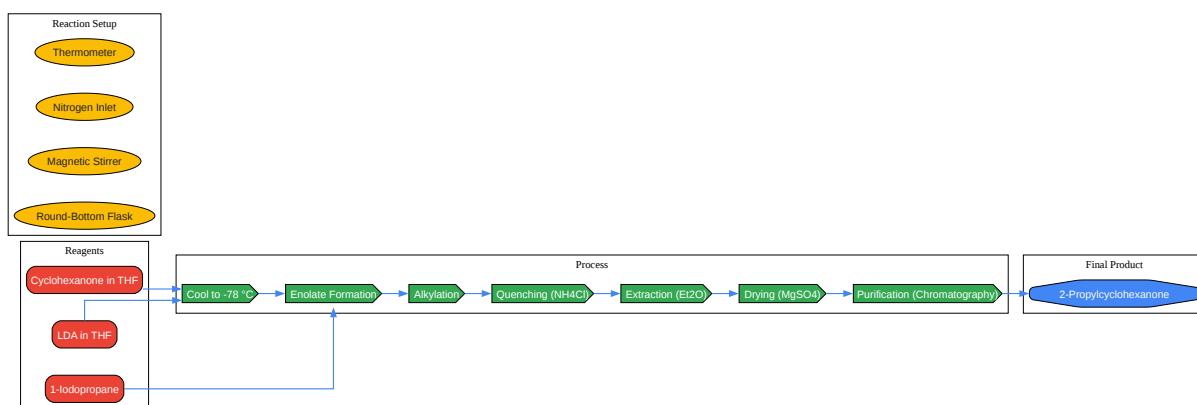
Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule. The NIST Mass Spectrometry Data Center provides reference spectra for **2-propylcyclohexanone**.^[4]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of **2-propylcyclohexanone** in a laboratory setting.

Synthesis of 2-Propylcyclohexanone via Alkylation of Cyclohexanone


This protocol describes a common method for the synthesis of **2-propylcyclohexanone** through the alkylation of cyclohexanone.

Materials:

- Cyclohexanone
- Lithium diisopropylamide (LDA) solution in THF
- 1-Iodopropane
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add a solution of LDA (1.05 equivalents) in THF to the cooled cyclohexanone solution via a syringe or dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
- Add 1-iodopropane (1.1 equivalents) dropwise to the enolate solution.
- Allow the reaction mixture to warm slowly to room temperature and stir overnight under a nitrogen atmosphere.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure **2-propylcyclohexanone**.

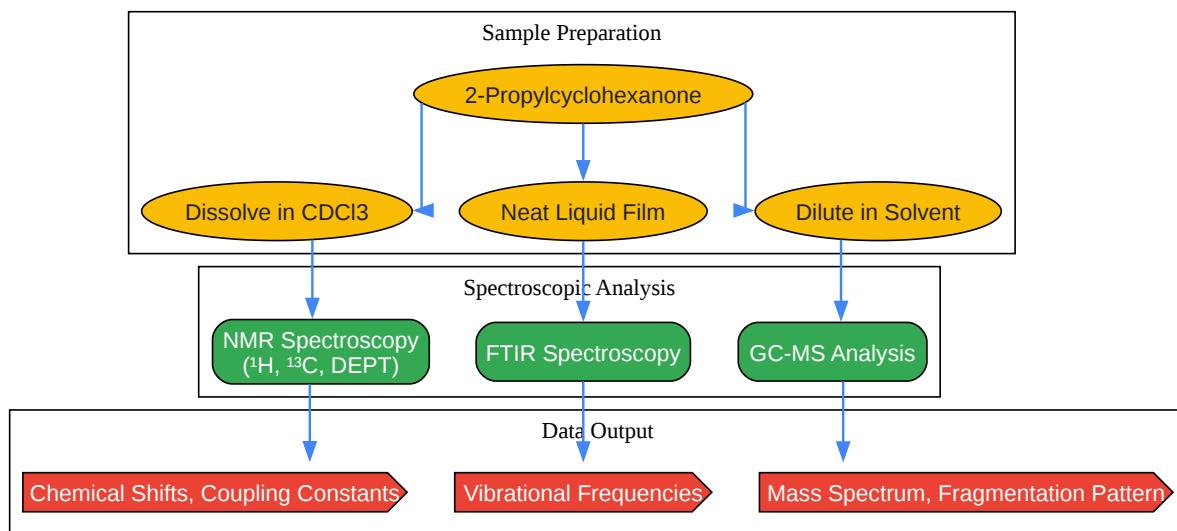
[Click to download full resolution via product page](#)

*Workflow for the synthesis of **2-propylcyclohexanone**.*

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-propylcyclohexanone** in ~0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz NMR spectrometer.
- ^1H NMR Parameters: Use a standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Parameters: Use a standard carbon experiment with proton decoupling. A DEPT-135 experiment can be run to differentiate between CH , CH_2 , and CH_3 groups.


Infrared (IR) Spectroscopy:

- Sample Preparation: For a neat liquid sample, place a drop of **2-propylcyclohexanone** between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .
- Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a clear spectrum with minimal noise.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of **2-propylcyclohexanone** in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
- GC Method:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.

- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.

[Click to download full resolution via product page](#)

*Workflow for the spectroscopic analysis of **2-propylcyclohexanone**.*

Safety and Handling

2-Propylcyclohexanone is a combustible liquid and may cause skin and eye irritation.^[4] It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[5] Store in a tightly closed container in a cool, dry place away from sources of ignition.^[5]

Biological Activity

Currently, there is no significant information in the public domain regarding specific signaling pathways or notable biological activities of **2-propylcyclohexanone**. Its primary applications are in the realm of organic synthesis and as a fragrance component.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **2-propylcyclohexanone**, tailored for a scientific audience. The detailed protocols and structured data aim to facilitate its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fiveable.me [fiveable.me]
- 2. 2-PROPYLCYCLOHEXANONE(94-65-5) ^{13}C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. Cyclohexanone, 2-propyl- [webbook.nist.gov]
- To cite this document: BenchChem. [2-Propylcyclohexanone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346617#2-propylcyclohexanone-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com